5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
CAS No.: 861207-31-0
Cat. No.: VC7092035
Molecular Formula: C23H27F3N2O2S
Molecular Weight: 452.54
* For research use only. Not for human or veterinary use.
![5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline - 861207-31-0](/images/structure/VC7092035.png)
Specification
CAS No. | 861207-31-0 |
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Molecular Formula | C23H27F3N2O2S |
Molecular Weight | 452.54 |
IUPAC Name | 5-[4-(2-methylbutan-2-yl)phenyl]sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
Standard InChI | InChI=1S/C23H27F3N2O2S/c1-4-22(2,3)16-7-10-19(11-8-16)31(29,30)28-15-18-6-5-13-27(18)21-14-17(23(24,25)26)9-12-20(21)28/h7-12,14,18H,4-6,13,15H2,1-3H3 |
Standard InChI Key | WRIFDELLQCMJBF-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=CC(=C4)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Analysis
The hexahydropyrrolo[1,2-a]quinoxaline system consists of a partially saturated pyrrolidine ring fused to a quinoxaline moiety, conferring conformational rigidity and π-electron density . Key structural features include:
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Sulfonyl Group at Position 5: The 4-(tert-pentyl)phenylsulfonyl moiety introduces steric bulk and electron-withdrawing effects, which may enhance target binding specificity and metabolic stability .
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Trifluoromethyl Group at Position 8: The -CF3 group increases lipophilicity and modulates electronic properties, potentially improving membrane permeability and resistance to oxidative degradation .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C23H26F3N2O2S |
Molecular Weight (g/mol) | 454.5 |
LogP (Octanol-Water) | 4.2 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Synthetic Strategies and Optimization
General Synthetic Pathways
The synthesis of this compound likely follows modular strategies employed for analogous pyrroloquinoxalines :
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Quinoxaline Core Formation: Cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors under acidic or oxidative conditions .
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Sulfonylation at Position 5: Reaction with 4-(tert-pentyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonyl group.
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Trifluoromethylation at Position 8: Introduction of the -CF3 group via Ullmann-type coupling or direct fluorination using Ruppert-Prakash reagents .
Key Reaction Conditions:
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Oxidative Catalysis: Vanadium oxide (V2O5) and silica gel in toluene at reflux, as demonstrated for related quinoxalines .
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Purification: Column chromatography using gradients of hexanes/ethyl acetate to isolate intermediates and final products .
Biological Activity and Mechanistic Insights
Cytoskeletal and Virulence Modulation
In E. histolytica, quinoxalines alter actin cytoskeleton dynamics, impairing phagocytosis, adhesion, and cytolytic activity . The tert-pentylsulfonyl group in the target compound may similarly interfere with virulence-associated proteins through steric hindrance or hydrophobic interactions.
Comparative Analysis with Related Compounds
Table 2: Activity Comparison of Selected Quinoxaline Derivatives
Challenges and Future Directions
Synthetic Hurdles
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Steric Effects: The tert-pentyl group may hinder sulfonylation efficiency, necessitating high-temperature or microwave-assisted conditions.
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Regioselectivity: Ensuring precise functionalization at positions 5 and 8 requires optimized protecting group strategies or orthogonal reactivity .
Biological Profiling Priorities
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In Vitro Screening: Priority pathogens include methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis H37Rv, given the antitubercular activity of related heterocycles .
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Molecular Docking: Computational studies against enoyl-acyl carrier protein reductase (InhA) and DNA topoisomerase IV could elucidate binding modes .
Pharmacokinetic Optimization
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